6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-ol
Overview
Description
6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-ol is a chemical compound characterized by its bromophenyl group and cyclopropylpyrimidin-4-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-ol typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a bromophenyl boronic acid with a cyclopropylpyrimidin-4-ol derivative in the presence of a palladium catalyst. The reaction conditions usually require a base, such as sodium carbonate, and a suitable solvent, such as toluene or water.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and large-scale palladium catalyst systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield the corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyrimidin-4-ol derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-ol is used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: In medicine, this compound is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products.
Mechanism of Action
The mechanism by which 6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can bind to receptors or enzymes, leading to biological responses. The cyclopropylpyrimidin-4-ol moiety may interact with DNA or other cellular components, affecting cellular processes.
Comparison with Similar Compounds
6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol: Similar structure with a chlorine atom instead of bromine.
6-(3-Bromophenyl)-2-ethylpyrimidin-4-ol: Similar structure with an ethyl group instead of cyclopropyl.
6-(3-Bromophenyl)-2-methylpyrimidin-4-ol: Similar structure with a methyl group instead of cyclopropyl.
Uniqueness: 6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-ol is unique due to its combination of the bromophenyl group and the cyclopropylpyrimidin-4-ol moiety. This combination provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(3-bromophenyl)-2-cyclopropyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-10-3-1-2-9(6-10)11-7-12(17)16-13(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVUKMYXRMIPTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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